(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at position 4 with a 1-hydroxycyclohexyl group and at position 2 with a pyrrolidinyl-methanone moiety. This structure combines a rigid triazole ring with a conformationally flexible cyclohexanol substituent and a polar pyrrolidine carbonyl group.
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-(1-hydroxycyclohexyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O2/c18-12(16-8-4-5-9-16)17-14-10-11(15-17)13(19)6-2-1-3-7-13/h10,19H,1-9H2 |
InChI Key |
FQTHRUANCQWFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN(N=C2)C(=O)N3CCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other suitable methods.
Attachment of the Pyrrolidinyl Group: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of triazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
The potential medicinal applications of this compound include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is known for its ability to inhibit various enzymes and proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The cyclohexyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the (2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone core but differing in substituents at the triazole’s 4-position.
Table 1: Structural and Molecular Comparison
| Compound Name | 4-Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone | 1-Hydroxycyclohexyl | C₁₄H₂₁N₄O₂* | ~293.35 | Polar hydroxyl group, saturated cyclohexane |
| 4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-ylmethanone (CAS 1312782-39-0) | 4-Phenoxyphenyl | C₁₉H₁₈N₄O₂ | 334.14 | Aromatic, lipophilic, extended conjugation |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | 3,5-Difluorophenyl | C₁₄H₁₃F₂N₅O | 321.29 | Electron-withdrawing fluorines, enhanced metabolic stability |
*Calculated molecular formula and weight based on structural analysis.
Key Observations:
Substituent Effects on Polarity and Solubility: The hydroxycyclohexyl group in the target compound introduces a polar hydroxyl group, likely improving aqueous solubility compared to the lipophilic 4-phenoxyphenyl and 3,5-difluorophenyl analogs.
Conformational Flexibility: The hydroxycyclohexyl substituent introduces conformational flexibility due to the cyclohexane ring’s chair-boat interconversion, whereas aromatic substituents (e.g., phenoxyphenyl) enforce planar rigidity. This flexibility may influence pharmacokinetic properties like membrane permeability .
Hydrogen-Bonding Potential: The hydroxyl group in the target compound can act as a hydrogen-bond donor, a feature absent in the fluorinated or purely aromatic analogs. This may enhance interactions with polar biological targets, such as enzymes or receptors .
Synthetic Accessibility: The triazole core in all compounds is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxycyclohexyl group could be introduced via cyclohexanol-derived alkynes, while aromatic substituents may require halogenated precursors or Suzuki couplings .
Biological Activity
The compound (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, including a triazole ring and a pyrrolidine moiety. This compound has attracted significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 224.26 g/mol. The presence of both hydroxycyclohexyl and pyrrolidine functionalities within a triazole framework enhances its solubility and bioavailability compared to other similar compounds.
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Provides stability and hydrogen bonding capabilities. |
| Pyrrolidine Moiety | Contributes to the compound's biological activity. |
| Hydroxycyclohexyl Group | Increases lipophilicity and potential interactions with biological targets. |
Biological Activity
Research into the biological activity of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone has revealed several promising avenues:
Antimicrobial Activity
Studies have indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens. For example, related triazole derivatives have shown effectiveness against fungal infections and bacterial strains.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer activity. Similar compounds with triazole structures have been evaluated for their ability to inhibit tumor cell proliferation. The combination of the triazole ring with the pyrrolidine moiety may contribute to this activity by interfering with cellular signaling pathways involved in cancer progression.
Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Synthesis and Evaluation : The synthesis typically involves multi-step organic reactions designed to produce the compound in sufficient quantities for testing. Initial evaluations have focused on its interaction with various cancer cell lines.
-
Case Studies :
- A study on related triazole derivatives demonstrated significant anticancer activity against HeLa cells, suggesting that similar mechanisms may be applicable to (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone.
- Antimicrobial screening has shown that compounds with similar structural features exhibit remarkable activity against common pathogens.
Comparative Analysis
To better understand the potential of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Triazole Derivative A | Triazole ring + alkyl side chain | Antifungal |
| Pyrrolidine Derivative B | Pyrrolidine + aromatic ring | Anticancer |
| Hydroxy Triazole C | Hydroxy group + triazole | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
